2-benzoyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide
Overview
Description
Mechanism of Action
Target of Action
A similar compound, n-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine, is known to be an α1a-adrenergic selective antagonist . The α1A-adrenergic receptor is a type of adrenergic receptor, and it’s involved in various physiological processes such as vasoconstriction and neurotransmitter release from adrenergic neurons.
Mode of Action
As an α1a-adrenergic antagonist, the similar compound mentioned above would bind to α1a-adrenergic receptors and block their activation by endogenous or exogenous agonists . This prevents the downstream effects of receptor activation, such as vasoconstriction.
Biochemical Pathways
By blocking α1A-adrenergic receptors, these compounds can inhibit the effects of catecholamines like norepinephrine, leading to vasodilation and a decrease in blood pressure .
Result of Action
As an α1a-adrenergic antagonist, a similar compound would be expected to cause vasodilation and a decrease in blood pressure .
Properties
IUPAC Name |
2-benzoyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(16-8-2-1-3-9-16)18-10-4-5-11-19(18)23(26)24-14-17-15-27-20-12-6-7-13-21(20)28-17/h1-13,17H,14-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUKLRGDIPVDQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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